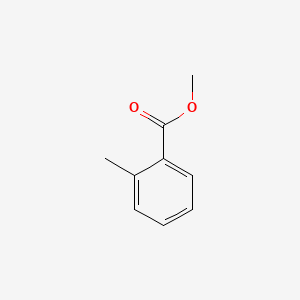

Methyl o-toluate

Description

Historical Trajectories and Milestones in Methyl o-Toluate Research

The study of this compound is intrinsically linked to the broader exploration of benzoic acid derivatives and esterification reactions in organic chemistry. Early research focused on the fundamental synthesis and characterization of simple aromatic esters. Key synthetic methods were documented in chemical literature, with notable references appearing in publications such as Tetrahedron Letters in 1983 and Chemistry Letters in 1986, which detailed preparative routes. chemicalbook.com

A significant area of historical research involved the characterization of its thermodynamic properties. Studies conducted using vacuum adiabatic calorimetry measured the heat capacities and enthalpies of phase transitions for this compound, alongside its isomers. researchgate.net This research revealed that this compound undergoes two solid-to-solid transitions before fusion, providing foundational data for its physical chemistry. researchgate.net Further calorimetric measurements determined the standard molar enthalpies of formation and evaporation, contributing to a comprehensive thermodynamic profile of the compound. acs.org

In the context of industrial chemistry, research into the oxidation of o-xylene (B151617) to produce o-toluic acid highlighted the formation of related ester by-products, such as o-methylbenzyl o-toluate. google.com Understanding the formation and reaction of such impurities was crucial for developing high-purity o-toluic acid, the precursor to this compound. google.com These early investigations laid the groundwork for its later use as a versatile chemical intermediate.

Interdisciplinary Significance of this compound in Modern Chemical Sciences

This compound is a versatile compound whose applications span several disciplines within the chemical sciences, from materials science to medicinal chemistry. Its utility stems from its reactivity as a chemical intermediate and its distinct physical properties.

Organic Synthesis: The primary role of this compound is as a building block or intermediate in the synthesis of more complex organic molecules. guidechem.comchemimpex.com It is a precursor in the production of various pharmaceuticals and dyes. ontosight.aisuperiorchem.com For instance, it is cited as an intermediate in the synthesis of doxepin (B10761459) hydrochloride, a pharmaceutical agent. superiorchem.com It has also been used in the laboratory-scale preparation of compounds like 2-(azidomethyl)benzoic acid. chemicalbook.comfishersci.at The efficiency of reducing this compound using different heterogeneous systems has also been a subject of comparative study. chemicalbook.com

Fragrance and Flavor Industry: Owing to its pleasant floral and fruity scent, this compound is a valued ingredient in the fragrance industry. chemimpex.comchemimpex.com It is incorporated into perfumes, cosmetics, soaps, and other personal care products to provide its characteristic aroma. ontosight.aichemimpex.com The International Fragrance Association (IFRA) lists it as a recognized fragrance ingredient. nih.govifrafragrance.org

Materials and Industrial Applications: In materials science, this compound serves as a specialty solvent, particularly in the formulation of paints and coatings, where it helps dissolve other components and improve product application properties. chemimpex.comchemimpex.com Its favorable environmental profile and low toxicity make it an attractive alternative to more hazardous solvents. chemimpex.com

Analytical Chemistry: In analytical science, derivatives of toluic acid find application in analytical methodologies. For example, methyl m-toluate, an isomer, is used as an internal standard in gas chromatography for the analysis of substances like valproic acid in serum. fishersci.ie

Table 2: Summary of Applications in Chemical Sciences

| Field | Specific Application | Research Finding/Note | Source(s) |

|---|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and dyes | Used in the synthesis of doxepin hydrochloride and 2-(azidomethyl)benzoic acid. | ontosight.aichemicalbook.comsuperiorchem.com |

| Fragrance Industry | Fragrance ingredient | Provides a pleasant floral, sweet scent to perfumes and cosmetics. | chemimpex.comnih.govchemimpex.com |

| Industrial Chemistry | Solvent | Used in paints and coatings; seen as a favorable alternative to hazardous solvents. | chemimpex.com |

| Materials Science | Precursor for polymers | The related isomer, methyl p-toluate (B1214165), is a key component in recycling PET. | scranton.edu |

Current Research Frontiers and Prospective Avenues for this compound Investigations

Contemporary research on this compound and its derivatives is increasingly focused on developing novel synthetic methodologies and applications in sustainable chemistry.

A significant frontier is its use in advanced organic synthesis. A notable challenge in reactions involving the benzylic position of o-toluate esters is the tendency for self-condensation. rsc.orgrsc.org Recent research, published in 2024, has demonstrated an innovative solution using a LiTMP-LiBr complex. This method facilitates a novel cross-ester coupling of 2-methoxy o-toluate esters to directly synthesize isocoumarins, a class of compounds with significant biological activity, without the formation of problematic by-products. rsc.orgrsc.orgresearchgate.net This breakthrough opens new pathways for creating complex natural product precursors.

The field of green chemistry represents another promising avenue. The direct electrolysis of primary alcohols in the presence of methyl toluate has been reported as a method for deoxygenation, showcasing its role in developing more sustainable, electron-based synthetic methods. researchgate.net This aligns with a broader trend of using electrosynthesis to replace hazardous reagents. researchgate.net Furthermore, research into the recycling of plastics like polyethylene (B3416737) terephthalate (B1205515) (PET) has involved the hydrogenolysis of its monomer units, with methyl p-toluate serving as a model compound for these studies. researchgate.net Such research points to the potential role of toluate esters in creating a circular economy for plastics. researchgate.net

Future investigations may continue to explore the unique reactivity of this compound in transition-metal-catalyzed reactions and expand its applications in electrosynthesis and sustainable polymer chemistry.

Table 3: Recent Research Highlights for this compound and Derivatives

| Research Area | Key Finding | Significance | Source(s) |

|---|---|---|---|

| Advanced Synthesis | A LiTMP-LiBr complex enables direct synthesis of isocoumarins from 2-methoxy o-toluate esters. | Overcomes long-standing issues of self-condensation and provides efficient access to bioactive molecules. | rsc.orgrsc.orgresearchgate.net |

| Electrochemistry | Used in the electrochemical deoxygenation of alcohols. | Contributes to the development of greener synthetic methodologies that rely on electricity instead of chemical reagents. | researchgate.net |

| Sustainable Chemistry | The isomer methyl p-toluate is used as a model compound in the study of PET plastic hydrogenolysis. | Advances the chemical recycling of waste plastics into valuable aromatic compounds. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWZECQNFWFVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048208 | |

| Record name | Methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Methyl o-toluate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | Methyl o-toluate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-71-4, 25567-11-7 | |

| Record name | Methyl 2-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl o-toluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025567117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl o-toluate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl o-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL O-TOLUATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC8KDB9FUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Methyl O Toluate and Its Derivatives

Catalytic Esterification Strategies for Methyl o-Toluate Synthesis

The primary route for synthesizing this compound is the esterification of o-toluic acid with methanol (B129727). This reaction is typically catalyzed to overcome the activation energy barrier and achieve high conversion rates. The choice of catalyst, whether heterogeneous or homogeneous, profoundly influences the reaction's efficiency, cost-effectiveness, and environmental impact.

Heterogeneous catalysts, being in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages, including ease of separation from the product mixture, reusability, and reduced corrosion and pollution issues. savemyexams.comtsijournals.comlibretexts.org

Recent research has focused on developing robust solid acid catalysts for esterification. For instance, zirconium-based solid acids have demonstrated high efficacy. A study on the esterification of various benzoic acids using a zirconium-titanium (Zr/Ti) solid acid catalyst reported excellent yields. The catalyst with a Zr/Ti atomic molar ratio of 1.2 exhibited the highest activity, attributed to a honeycomb-like structure that is highly conducive to catalysis. mdpi.com While this study focused on other substituted benzoic acids, the principles are directly applicable to o-toluic acid. The proposed mechanism involves the binding of the carboxylate to the ZT10 catalyst, facilitating the dissociation of a hydrogen ion which then activates the carbonyl group for nucleophilic attack by methanol. mdpi.com

Another promising heterogeneous system involves the use of ferric-alginate beads. This catalyst was successfully used for the esterification of lauric acid, achieving a 99% yield of methyl laurate under optimized conditions. researchgate.net The optimization, conducted using response surface methodology (RSM), identified the ideal methanol to acid molar ratio and catalyst concentration as key parameters. researchgate.netnih.gov Such methodologies can be applied to the synthesis of this compound to maximize yield.

Optimization of reaction conditions is crucial for maximizing the efficiency of heterogeneous catalysts. Key parameters investigated in various esterification studies include:

Catalyst Concentration: The amount of catalyst can significantly impact yield, though increasing it beyond a certain point may offer no further benefit. mdpi.com

Molar Ratio of Reactants: An excess of alcohol (methanol) is often used to shift the equilibrium towards the product side.

Temperature: Higher temperatures generally increase the reaction rate, with the optimal temperature being a balance between rate and catalyst stability/side reactions. mdpi.com

Reaction Time: Sufficient time is needed to reach equilibrium or maximum conversion. nih.gov

Table 1: Comparison of Heterogeneous Catalysts for Esterification of Carboxylic Acids

| Catalyst | Substrate | Key Optimized Conditions | Yield | Source |

|---|---|---|---|---|

| Titanium-Zirconium Solid Acid (ZT10) | p-Methylbenzoic Acid | 120°C, 24h | High | mdpi.com |

| Ferric-Alginate | Lauric Acid | Methanol/Acid Ratio: 16:1, Catalyst/Acid Ratio: 0.16:1, 3h | 99% | researchgate.net |

| SiO₂/ZnCl₂ | Benzoic Acid | Methanol/Acid Ratio: 2.8:1, 60°C, 90 min | >80% | researchgate.net |

Homogeneous catalysts exist in the same phase as the reactants, which allows for maximum interaction and often results in high reaction rates under mild conditions. savemyexams.comlibretexts.org Traditional homogeneous catalysts for esterification are strong mineral acids like sulfuric acid and phosphoric acid. tsijournals.commdpi.com

The mechanism for acid-catalyzed esterification (Fischer esterification) is well-established. It proceeds via several equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen of o-toluic acid. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the protonated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl double bond.

Deprotonation: The catalyst is regenerated by the removal of the proton from the final protonated ester.

While effective, traditional mineral acids are corrosive, difficult to recover, and generate significant waste. tsijournals.com Modern research explores more advanced homogeneous systems. For example, metal-free N-alkyl pyridinium (B92312) salts have been synthesized and used as catalysts for the selective oxidation of methyl aromatic hydrocarbons to carboxylic acids, demonstrating the potential of tailored organic molecules as catalysts. rsc.org Although used for the reactant's synthesis, similar principles of designing soluble, effective catalysts can be applied to the esterification step. Transition metal compounds are also widely employed as homogeneous catalysts in various industrial processes. libretexts.orgtutorchase.com

The efficiency of the esterification of o-toluic acid is influenced by both steric and electronic factors originating from the methyl group's position on the benzene (B151609) ring. mdpi.com

Electronic Effects: The methyl group is an electron-donating group. This property increases the electron density on the aromatic ring, which slightly deactivates the carbonyl carbon towards nucleophilic attack compared to unsubstituted benzoic acid. libretexts.org This effect destabilizes the resulting carboxylate anion, making the acid less acidic than benzoic acid. libretexts.org

Steric Effects: The primary influence of the ortho-methyl group is steric hindrance. researchgate.net Its proximity to the carboxylic acid group physically impedes the approach of the nucleophile (methanol) and the formation of the necessary tetrahedral intermediate. This phenomenon is part of the "ortho-effect," where ortho-substituents, regardless of their electronic nature, often exert a unique influence due to their closeness to the reaction center. libretexts.org This steric hindrance generally leads to lower reaction rates for the esterification of o-toluic acid compared to its meta- and para-isomers (m-toluic acid and p-toluic acid), where the methyl group is more distant from the reaction site. Studies on the esterification of various substituted benzoic acids have consistently shown that increased steric bulk near the carboxylic group leads to lower conversion rates. mdpi.com

Homogeneous Catalyst Systems and Mechanistic Insights

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com These principles are increasingly being applied to the synthesis of commodity chemicals like this compound.

A major focus of green chemistry is the replacement of volatile and toxic organic solvents, such as toluene (B28343) or benzene, with more environmentally benign alternatives. nih.govcore.ac.uk Research has identified several "green solvents," including bio-derivable options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and 2,2,5,5-tetramethyloxolane (TMO), which show promise in various reactions. nih.govcore.ac.uk

For esterification reactions, an even greener approach is to conduct the reaction under solvent-free conditions. The use of solid heterogeneous catalysts can facilitate this, where the reaction mixture consists only of the o-toluic acid and an excess of methanol, which acts as both a reactant and a solvent. researchgate.net This minimizes waste and simplifies product purification. Furthermore, some studies have shown that methyl p-toluate (B1214165) itself can serve as a low-toxicity, effective solvent in certain applications, highlighting the potential for esters to be used as safer reaction media. rsc.org

The use of alternative energy sources like microwave irradiation and ultrasound can significantly enhance reaction efficiency, aligning with green chemistry goals by reducing reaction times and energy consumption. researchgate.netajrconline.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate organic reactions dramatically, often reducing reaction times from hours to minutes and increasing product yields. ajrconline.orgresearchgate.net This acceleration is due to a combination of thermal effects from rapid, efficient heating and potential non-thermal effects from the direct interaction of the electromagnetic field with polar molecules. researchgate.net Microwave-assisted esterifications have been widely reported, demonstrating higher yields and purities under milder conditions compared to conventional heating. mdpi.com

Ultrasound-Mediated Synthesis (Sonochemistry): The application of high-frequency ultrasound (20 kHz-100 kHz) to a reaction mixture can induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates transient, localized hot spots with extremely high temperatures and pressures, leading to significant rate enhancements. researchgate.netresearchgate.net Sonication has been successfully applied to a variety of organic syntheses, including the bromination of methyl toluates, showcasing increased rates and yields under mild conditions. researchgate.netresearchgate.net This technique can effectively promote mass transfer and activate catalyst surfaces, making it a valuable tool for both homogeneous and heterogeneous catalytic esterifications.

Flow Chemistry Platforms for Continuous Production and Process Intensification

Flow chemistry has emerged as a powerful technology for the continuous production of chemicals, offering significant advantages over traditional batch processes. selvita.com The use of microfluidics allows for precise control over reaction parameters, leading to improved scalability without altering reaction dynamics. selvita.com While specific studies on the continuous production of this compound via flow chemistry are not extensively detailed in the provided search results, the principles of flow chemistry are broadly applicable to its synthesis.

The benefits of adopting a flow chemistry approach include:

Enhanced Safety: Dangerous or difficult-to-scale reactions can be performed more safely in the small, controlled volumes of a flow reactor. selvita.com

Increased Productivity: Flow processes can lead to significantly higher productivity and space-time yields compared to batch reactions. unimi.it

Improved Scalability: Scaling up production in a flow system is often as simple as running the process for a longer duration, a stark contrast to the complexities of scaling up batch syntheses. selvita.comcinz.nz

Biocatalytic processes, which can be integrated into flow systems, have been optimized for related compounds like 4-methyl toluate, demonstrating the potential for process intensification. frontiersin.orgnih.gov The optimization of a multi-enzyme cascade for the conversion of 4-methyl toluate to 4-tolyl alcohol highlights the feasibility of using process models to enhance and scale up such reactions. frontiersin.orgnih.gov

Chemo- and Regioselective Functionalization of this compound

The selective functionalization of the this compound scaffold is crucial for the synthesis of more complex molecules. Various organometallic and classical organic reactions have been developed to achieve this with high precision.

Lateral lithiation, the deprotonation of the benzylic C-H group, is a valuable technique for creating new carbon-carbon and carbon-heteroatom bonds. rsc.org However, the lateral lithiation of o-toluate esters can be complicated by self-condensation due to the stability of the resulting arylogous enolate intermediate. rsc.org

Recent advancements have shown that a LiTMP-LiBr complex can facilitate a novel cross-ester coupling of 2-methoxy o-toluate esters to directly produce isocoumarins without the formation of a carbonyl intermediate. rsc.orgrsc.org This method relies on the aggregation of the complex to induce proximity-driven lateral lithiation and accelerate acylation. rsc.orgrsc.org The use of chelating metal ions like LiCl has also been found to suppress the self-dimerization of o-toluate esters during lateral lithiation. rsc.org These strategies have proven effective in the synthesis of various natural product precursors. rsc.orgrsc.org

Grignard reagents are powerful nucleophiles that readily react with carbonyl compounds. chegg.com The reaction of a Grignard reagent with carbon dioxide can form a carboxylate ion, which is a key step in the synthesis of o-toluic acid, the precursor to this compound. chegg.comchegg.com The reaction of the benzyl (B1604629) Grignard reagent with methyl chloroformate has been shown to produce this compound, among other products. jst.go.jp The formation of this compound in this reaction is influenced by the basicity of the solvent. jst.go.jp

A patented process for producing an intermediate for ketoprofen (B1673614) involves a Grignard reaction of methyl m-bromobenzoate to prepare a methoxycarbonyl benzyl carbinol, which is then further transformed. google.comgoogle.com

The selective oxidation and reduction of this compound and its precursors are fundamental transformations in organic synthesis.

Oxidation: The selective oxidation of methyl aromatic hydrocarbons, such as the methyl group of a toluate derivative, is a key technology for producing valuable oxygenated compounds like alcohols, aldehydes, and carboxylic acids. mdpi.comrsc.org While the direct selective oxidation of the methyl group on this compound is not extensively detailed, related processes provide insight. For instance, the oxidation of p-xylene (B151628) to p-toluic acid is a significant industrial process. rsc.org Catalytic systems, including those based on Co/Mn/Br and metal-free systems using N-alkyl pyridinium salts, have been developed for the selective oxidation of methyl aromatics. mdpi.comrsc.org The Bhatt–Hauser oxidation offers a method for site-selective late-stage benzylic C–H oxidation, which has been applied in the total synthesis of various natural products. thieme-connect.com

Reduction: The electrochemical reduction of methyl 2-bromomethylbenzoate (B8278923) can yield this compound, along with other products like phthalide (B148349) and a dimer. The efficiency of the reduction of this compound has been compared across different heterogeneous systems. chemicalbook.com Furthermore, direct electrolysis of primary alcohols in the presence of methyl toluate can lead to their deoxygenation. organic-chemistry.org A photocatalytic method for the deoxygenative Z-selective olefination of aliphatic alcohols utilizes the reductive scission of benzoate (B1203000) esters. nih.gov

Grignard and Other Carbon-Carbon Bond Forming Reactions for o-Toluate Functionalization

Derivatization Strategies for Structural Modification and Analytical Enhancement

The derivatization of this compound allows for the synthesis of a wide array of analogues with diverse properties and applications.

The functionalization of the aromatic ring or the ester group of this compound through alkylation and acylation reactions is a common strategy for creating new derivatives. While direct halogenation of this compound can lead to inseparable mixtures of halogenated products, other methods have been more successful. datapdf.com For instance, the synthesis of tetracycline (B611298) analogues can involve carbocyclic and heterocyclic analogues of toluate esters. google.com

The reaction of o-toluate esters with Wienreb amides through lateral lithiation and acylation can yield keto-esters, although this approach can be limited by the dimerization of the ester. rsc.org Cross-ester condensation of 2-methoxy o-toluate esters with various aryl esters has been shown to produce isocoumarins in excellent yields. rsc.org

Mechanistic and Kinetic Investigations of Methyl O Toluate Reactions

Hydrolysis Reaction Pathways and Kinetic Analysis of Methyl o-Toluate

The hydrolysis of esters, a fundamental reaction in organic chemistry, involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. chemistrysteps.com For this compound, this process can be catalyzed by either acids or bases, with each pathway exhibiting distinct mechanistic and kinetic characteristics.

The acid-catalyzed hydrolysis of esters like this compound can proceed through several mechanisms, with the most common being the AAc-2 and AAc-1 pathways. ucoz.comslideshare.net The designation "A" signifies an acid-catalyzed process, "Ac" indicates acyl-oxygen cleavage (the bond between the carbonyl carbon and the ether oxygen is broken), and the number denotes the molecularity of the rate-determining step. ucoz.com

The AAc-2 (Acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism is the most prevalent pathway for the hydrolysis of most esters. ucoz.comspcmc.ac.in It involves the following steps:

Protonation: The carbonyl oxygen of the ester is reversibly protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comspcmc.ac.in

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. spcmc.ac.in

Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group.

Elimination: The protonated methoxy group (methanol) is eliminated as a leaving group, regenerating the carbonyl group.

Deprotonation: The protonated carboxylic acid product is deprotonated to yield the final carboxylic acid and regenerate the acid catalyst.

The rate-determining step in the AAc-2 mechanism is the bimolecular attack of water on the protonated ester. spcmc.ac.in

The AAc-1 (Acid-catalyzed, acyl-oxygen cleavage, unimolecular) mechanism becomes significant under specific conditions, particularly for sterically hindered esters or in strongly acidic media. ucoz.comspcmc.ac.in This pathway involves the formation of an acylium ion intermediate. spcmc.ac.incdnsciencepub.com The steps are as follows:

Protonation: The ester is protonated on the carbonyl oxygen.

Formation of Acylium Ion: The protonated ester undergoes a unimolecular cleavage of the acyl-oxygen bond to form a resonance-stabilized acylium ion and an alcohol molecule (methanol). This is the rate-determining step.

Nucleophilic Attack: A water molecule attacks the acylium ion.

Deprotonation: The resulting protonated carboxylic acid is deprotonated to give the final product.

For this compound, a mechanistic changeover from the AAc-2 to the AAc-1 pathway is observed as the acidity of the medium increases. cdnsciencepub.comresearchgate.net In dilute acid, the AAc-2 mechanism predominates. However, in more concentrated acid solutions, the AAc-1 mechanism becomes the major pathway. researchgate.net This transition is influenced by the steric hindrance provided by the ortho-methyl group. cdnsciencepub.comresearchgate.net

The presence of substituents on the aromatic ring of benzoate (B1203000) esters significantly influences the rate of hydrolysis. The ortho-methyl group in this compound exerts both electronic and steric effects.

Steric Effects: The primary influence of the ortho-methyl group is steric hindrance. This crowding destabilizes the ground state of the ester by twisting the carboxyl group out of the plane of the aromatic ring. cdnsciencepub.com This steric strain is a key factor in accelerating the AAc-1 hydrolysis mechanism. cdnsciencepub.comresearchgate.net The release of this strain in the transition state leading to the formation of the planar acylium ion lowers the activation enthalpy for the AAc-1 process. cdnsciencepub.comresearchgate.net Consequently, the changeover from the AAc-2 to the AAc-1 mechanism occurs at lower acidities for this compound compared to methyl benzoate. cdnsciencepub.comresearchgate.net

Electronic Effects: The methyl group is an electron-donating group. In the context of the AAc-1 mechanism, this electron-donating character helps to stabilize the positive charge of the acylium ion intermediate through mesomeric interaction, further favoring this pathway. cdnsciencepub.comresearchgate.net

The interplay of these effects results in a notable difference in reactivity compared to its isomers, methyl p-toluate (B1214165) and the parent compound, methyl benzoate. While a para-methyl group has a minimal accelerating effect on hydrolysis rates, the ortho-substituent in this compound leads to a more pronounced rate enhancement, particularly under conditions favoring the AAc-1 mechanism. cdnsciencepub.comcdnsciencepub.com

Table 1: Relative Rates of Decomposition of tert-Butyl Perbenzoates in Cumene at 100°C This table illustrates the effect of methyl substitution on reaction rates, providing a comparative context for the steric and electronic effects discussed.

| Compound | Relative Rate | ΔH‡ (kcal/mol) | ΔS‡ (cal deg⁻¹ mol⁻¹) |

|---|---|---|---|

| tert-Butyl perbenzoate | 1.0 | 34.0 | 9.3 |

| tert-Butyl pertoluate | 1.3 | 32.2 | 4.8 |

| tert-Butyl permesitoate | 11 | 31.9 | 8.4 |

| tert-Butyl 2,4,6-tri-tert-butylperbenzoate | 29 | 32.9 | 13.0 |

Data sourced from a study on the decomposition of peroxyesters, which highlights the rate-enhancing effect of ortho-substituents due to ground-state destabilization. cdnsciencepub.com

Base-catalyzed hydrolysis, also known as saponification, is another important reaction pathway for esters. chemistrysteps.comucoz.com For this compound, the most common mechanism is the BAc-2 (Base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.comslideshare.net This pathway is generally irreversible because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. chemistrysteps.com

The steps of the BAc-2 mechanism are:

Nucleophilic Attack: A hydroxide (B78521) ion, a strong nucleophile, attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is eliminated as the leaving group.

The rate of base-catalyzed hydrolysis is typically first-order in both the ester and the hydroxide ion concentration. internationaljournalssrg.org The rate-determining step is the initial attack of the hydroxide ion on the ester. The rate constant for this reaction is influenced by the structure of the ester.

The rate of hydrolysis of this compound is highly dependent on both temperature and the concentration of the acid catalyst. cdnsciencepub.comresearchgate.net As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate constant, following the principles of the Arrhenius equation.

Studies have determined the activation parameters, including the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, for the hydrolysis of this compound at different sulfuric acid concentrations. cdnsciencepub.comresearchgate.net These parameters provide insight into the energy barriers and the degree of order in the transition states of the AAc-2 and AAc-1 mechanisms.

The AAc-2 mechanism for this compound is characterized by a favorable activation enthalpy but an unfavorable (large and negative) activation entropy. cdnsciencepub.comresearchgate.net This is consistent with a bimolecular transition state where two molecules (the protonated ester and a water molecule) come together, leading to a more ordered state. researchgate.net

Conversely, the AAc-1 mechanism has a higher activation enthalpy, making it energetically more difficult. However, this is counteracted by a large positive activation entropy. cdnsciencepub.comresearchgate.net The unimolecular dissociation of the protonated ester into two species (acylium ion and methanol) results in an increase in disorder, which is entropically favorable. researchgate.net

The dependence of the observed first-order rate constant (kψ) on acidity for this compound shows a characteristic profile. Initially, the rate increases with acid concentration, then reaches a maximum, and in some cases, may decrease at very high acidities before the AAc-1 mechanism takes over. cdnsciencepub.comresearchgate.net

Table 2: Activation Parameters for the Hydrolysis of this compound This table presents a conceptual representation of the activation parameters for the two primary acid-catalyzed hydrolysis mechanisms.

| Mechanism | ΔH‡ | ΔS‡ | Energetic/Entropic Favorability |

|---|---|---|---|

| AAc-2 | Lower | Negative | Energetically favorable, entropically unfavorable |

| AAc-1 | Higher | Positive | Energetically unfavorable, entropically favorable |

This data is based on findings that the AAc-2 hydrolysis is energetically favorable but entropically unfavorable, while the AAc-1 reaction is energetically difficult but has a large positive activation entropy. cdnsciencepub.comresearchgate.net

Base-Catalyzed Hydrolysis Mechanisms and Kinetic Parameters

Other Fundamental Reaction Mechanisms Involving this compound

Beyond hydrolysis, the functional groups within this compound can undergo oxidation and reduction reactions. An oxidation reaction generally involves an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen, while reduction is the opposite. libretexts.org

Oxidation: The methyl group on the aromatic ring of this compound can be oxidized. Common oxidizing agents can convert a methyl group on an aromatic ring to a carboxylic acid group. However, the ester group itself is generally resistant to further oxidation under typical conditions. The oxidation of the methyl group would lead to the formation of methyl 2-carboxybenzoate (B1232057) (the methyl ester of phthalic acid).

Reduction: The ester functional group of this compound is susceptible to reduction.

Reduction to an Alcohol: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol. dss.go.th In this case, this compound would be reduced to (2-methylphenyl)methanol. This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide ion and a second hydride addition to the resulting aldehyde intermediate.

Electrochemical Reduction: The electrochemical reduction of benzoate esters, including toluates, has also been investigated. researchgate.net This process typically involves the transfer of an electron to the ester to form a radical anion. researchgate.net This radical anion can then undergo further reactions, such as C-O bond cleavage. researchgate.net

Radical-Mediated Transformations

The investigation into radical-mediated transformations of this compound has revealed its versatility as a radical precursor in various chemical reactions. These transformations often involve the generation of radical species through processes like single electron reduction, which can be initiated electrochemically or via photoredox catalysis.

One notable application is in deoxygenative transformations. For instance, toluates can be used as efficient radical precursors for the deoxygenation of alcohols. chemrxiv.org This process can be promoted electrochemically, where cathodic reduction of the toluate generates a carboxylate and an alkyl radical. chemrxiv.orggre.ac.uk The formation of a stable P=O bond when using diphenylphosphinates as an alternative to toluates provides a significant driving force for the deoxygenation reaction. gre.ac.uk Samarium(II) iodide (SmI2) in the presence of HMPA has also been effectively used to mediate the reduction of toluates, leading to deoxygenated products in good yields. gre.ac.uk The radical nature of this pathway was confirmed through cyclization experiments with appropriately designed substrates. gre.ac.uk

Furthermore, this compound can participate in photocatalytic reactions. For example, it has been used as a sacrificial hydrogen donor in certain radical-mediated processes to avoid the formation of byproducts. acs.org In the context of methane (B114726) conversion, this compound is cited as a value-added chemical that can be produced from methane through a photocatalytic pathway involving chlorine radicals. rsc.org This process highlights the role of radical intermediates in the functionalization of simple hydrocarbons into more complex molecules. rsc.org

The generation of alkyl radicals from toluates can also be achieved through photoredox catalysis using organic photocatalysts like 1,4-bis(diphenylamino)benzene (B81594) (BDB). researchgate.net The excited photocatalyst acts as a one-electron injector, leading to the formation of the alkyl radical from the corresponding alkyl benzoate ester. researchgate.net These radical-mediated approaches offer powerful strategies for forming Csp³–C, Csp³–H, or Csp³–heteroatom bonds, overcoming some limitations of traditional nucleophilic substitution pathways. researchgate.net

Two primary pathways have been proposed for the decomposition of the radical-anion of aromatic esters like this compound. Pathway A involves the formation of a carboxylate and an alkyl radical, while Pathway B results in an acyl radical and an alkoxide. gre.ac.uk

Computational Chemistry and Theoretical Studies on Reaction Mechanisms

Computational chemistry provides indispensable tools for elucidating the intricate details of reaction mechanisms involving this compound at the atomic and electronic levels. These theoretical approaches complement experimental findings by providing insights into transient species and energetic landscapes that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) has emerged as a powerful method for investigating the transition states of chemical reactions. rsc.org A transition state represents a first-order saddle point on the potential energy surface (PES), and its identification is crucial for understanding reaction kinetics and mechanisms. reddit.com Finding these unstable structures can be challenging, and several computational strategies have been developed for this purpose, including Synchronous Transit-Guided Quasi-Newton (STQN) methods like QST2 and QST3. github.io

For a given reaction, DFT calculations can be used to optimize the geometries of reactants, products, and, most importantly, the transition state. acs.org Vibrational frequency calculations are then performed to characterize these stationary points; reactants and products exhibit no imaginary frequencies, while a true transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. reddit.comacs.org

In the context of reactions involving species structurally related to this compound, DFT has been employed to study reaction mechanisms, such as the reaction of toluene (B28343) derivatives with hydroxyl radicals. nih.govmdpi.com These studies involve locating transition states and pre-reactive complexes to accurately estimate rate constants. nih.gov For example, in the palladium-catalyzed β-X elimination reactions, DFT calculations have been used to understand how different functional groups influence the C-H activation process by analyzing the transition state structures and energy barriers. nih.gov The M06-2X functional is a commonly used DFT method for such mechanistic and kinetic studies. mdpi.com

| Concept | Description | Computational Method/Keyword | Verification |

|---|---|---|---|

| Transition State (TS) | A first-order saddle point on the Potential Energy Surface (PES), representing the highest energy point along the reaction coordinate. reddit.comlibretexts.org | OPT=QST2, OPT=QST3, TS() github.io | Single imaginary frequency in vibrational analysis. reddit.comacs.org |

| Potential Energy Surface (PES) | A multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. | Geometry Optimization | Convergence to a stationary point (minimum or saddle point). |

| Imaginary Frequency | A negative vibrational frequency that indicates an unstable mode. A single imaginary frequency at a stationary point confirms it as a transition state. acs.org | Freq reddit.com | Visualization of the vibrational mode to ensure it corresponds to the expected reaction coordinate. github.io |

| DFT Functional | An approximation to the exchange-correlation energy in DFT. The choice of functional can impact the accuracy of the results. | M06-2X, B3LYP nih.govmdpi.com | Benchmarking against experimental data or higher-level computational methods. |

Molecular Dynamics Simulations of Reactivity

Molecular Dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time, providing a dynamic view of chemical systems. wikipedia.org In MD, the trajectories of particles are determined by numerically solving Newton's equations of motion, with forces typically calculated using molecular mechanics force fields. wikipedia.org This method is particularly useful for exploring the conformational landscape of molecules and understanding solvent effects, which can be crucial for reactivity. nih.gov

While classical MD simulations with standard force fields are excellent for studying large systems and long timescales, they cannot describe the breaking and forming of chemical bonds, as the electronic structure is not explicitly considered. mdpi.com To study chemical reactivity, one must turn to methods that incorporate quantum mechanics (QM). QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods are a popular choice, where the reactive core of the system is treated with QM, while the surrounding environment (e.g., solvent) is described by a classical force field.

MD simulations can be used to generate ensembles of reactant structures, which can then be used as starting points for QM calculations of the reaction pathway. This approach allows for the inclusion of thermal fluctuations and conformational diversity in the study of reaction mechanisms. Furthermore, advanced techniques like replica exchange MD can enhance sampling of the conformational space, which is particularly important for flexible molecules or systems with multiple accessible conformations. nih.gov

| Application Area | Description | Simulation Technique | Key Insights |

|---|---|---|---|

| Conformational Sampling | Exploring the different spatial arrangements (conformations) of a molecule. | Classical MD, Replica Exchange MD nih.gov | Identification of low-energy conformers that may be reactive. |

| Solvation Effects | Understanding how the solvent influences the structure and reactivity of a solute. | Explicit Solvent MD | Solvent organization around the solute, free energies of solvation. wikipedia.org |

| System Preparation for QM | Generating realistic starting structures for quantum mechanical calculations of a reaction. | Classical MD | Ensemble of structures reflecting thermal and conformational equilibria. |

| Crosslinking Polymerization | Simulating the formation of crosslinked polymer networks, such as in vinyl ester resins. msstate.edu | Reactive MD (incorporating reactivity ratios) msstate.edu | Prediction of mechanical and thermodynamic properties of the resulting material. msstate.edu |

Reaction Coordinate Analysis and Energy Profiles

A crucial tool for mapping out the reaction path is the Intrinsic Reaction Coordinate (IRC). github.io An IRC calculation starts from a transition state structure and follows the path of steepest descent on the potential energy surface towards both the reactants and the products. github.io This confirms that the identified transition state indeed connects the desired minima on the PES. github.io

The reaction force, defined as the negative derivative of the potential energy with respect to the reaction coordinate, can also be analyzed. cuni.cz This analysis divides the reaction into distinct phases: reactant preparation, transition to products, and product relaxation. cuni.cz

Computational methods, particularly DFT, are extensively used to calculate these energy profiles. physchemres.org By determining the energies of reactants, transition states, and products, a detailed picture of the reaction's thermodynamics and kinetics can be constructed. researchgate.net For example, a study on the reaction of toluene 1,2-epoxide/2-methyloxepin with the OH radical used DFT to map out two different reaction pathways, identifying the more favorable route based on the calculated energy barriers. nih.gov These profiles are essential for comparing competing reaction mechanisms and predicting the major products of a reaction. physchemres.org

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures. These methods are widely used in quality control, reaction monitoring, and trace analysis.

Advanced Analytical Methodologies for Methyl O Toluate Research

1 Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like methyl o-toluate. nih.govnih.gov In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. aaasjournals.combiomedpharmajournal.org The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions. researchgate.net

The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparing them to spectral libraries. researchgate.net The Kovats retention index is a standardized measure of retention time, with reported values for this compound being 1165 on a standard non-polar column and 1709 on a standard polar column. nih.gov

Liquid Chromatography (LC) Techniques (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are versatile techniques for the separation and analysis of a wide range of compounds, including this compound. These methods are particularly useful for non-volatile or thermally sensitive compounds. sielc.comebi.ac.uk

In a typical reverse-phase HPLC method for this compound, a C18 column is used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid. sielc.com UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution. sielc.comscispace.com Detection is commonly achieved using a photodiode array (PDA) detector. ebi.ac.uk These LC methods are scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Hyphenated Analytical Techniques for Complex Mixture Analysis

The analysis of this compound in complex matrices necessitates the use of sophisticated analytical methods that offer both high separation efficiency and selective detection. ijpsjournal.comasdlib.org Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for identifying and quantifying this compound in intricate samples such as environmental extracts, biological fluids, and food products. ijpsjournal.comasdlib.orgresearchgate.net These techniques provide enhanced resolution and sensitivity, which are crucial when dealing with trace levels of the analyte in the presence of interfering substances. ijpsjournal.comajrconline.org

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. ijpsjournal.comthermofisher.com In GC-MS, the sample is first vaporized and separated into its individual components in the gas chromatograph. ijpsjournal.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. ijpsjournal.com This combination allows for the confident identification of this compound even in complex mixtures. nih.govaaasjournals.com For instance, GC-MS has been successfully employed to identify volatile organic compounds (VOCs), including esters like this compound, in various food and environmental samples. mdpi.comnih.gov

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced tandem mass spectrometry (LC-MS/MS) version offer another powerful approach, particularly for less volatile or thermally labile compounds. ijpsjournal.comepa.gov LC separates compounds in the liquid phase before they are introduced into the mass spectrometer. ijpsjournal.com LC-MS/MS provides an additional layer of selectivity and sensitivity by subjecting specific ions to further fragmentation, which is highly effective for quantifying trace amounts of target analytes in complex biological and environmental samples. ajrconline.orgmdpi.com Research has demonstrated the use of LC-MS/MS for the determination of various metabolites, including toluic acid isomers, in groundwater and bacterial cultures, showcasing the technique's applicability for related compounds like this compound. mdpi.com

Other hyphenated techniques such as liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) and gas chromatography-infrared spectroscopy (GC-IR) also find application in specialized research scenarios. ijpsjournal.comajrconline.org LC-NMR provides detailed structural information, which is invaluable for the unambiguous identification of unknown compounds in a mixture. ajrconline.org While less common for routine analysis, these advanced methods are crucial for comprehensive structural elucidation. ajrconline.org

The selection of a specific hyphenated technique depends on the nature of the sample matrix, the concentration of this compound, and the specific research question. The following tables summarize key aspects of the primary hyphenated techniques used in the analysis of this compound and related compounds.

Table 1: Key Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Primary Application for this compound |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatility and column interaction | Mass-to-charge ratio | Analysis of volatile and semi-volatile organic compounds in various matrices. ijpsjournal.comthermofisher.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Partitioning between mobile and stationary phases | Mass-to-charge ratio | Analysis of less volatile or thermally sensitive compounds. ijpsjournal.comepa.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Partitioning followed by precursor ion selection and fragmentation | Fragment ion mass-to-charge ratio | Highly sensitive and selective quantification in complex matrices. ajrconline.orgmdpi.com |

| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Partitioning between mobile and stationary phases | Nuclear magnetic resonance | Detailed structural elucidation of unknown compounds in a mixture. ajrconline.org |

Table 2: Research Findings on the Analysis of this compound and Related Compounds using Hyphenated Techniques

| Analyte(s) | Sample Matrix | Hyphenated Technique | Key Findings |

|---|---|---|---|

| Volatile Organic Compounds (including esters) | Pear Syrups | Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS | A total of 127 VOCs were identified, with esters being the most abundant class of compounds. mdpi.com |

| Bensulfuron-methyl (B33747) (a derivative of methyl toluate) | Water (drinking, ground, surface) | LC-MS/MS | The method was validated for the determination of residues with high specificity and a linear dynamic range. epa.gov |

| Autoxidation products of methyl oleate | Autoxidized fats | GC-MS | Provided structural assignments of various oxidation products, including epoxy and keto esters. nih.gov |

| BTEX metabolites (including o-toluic acid) | Bacterial cultures and groundwater | HPLC-electrospray MS/MS | A direct analytical method was developed for the simultaneous analysis of 11 BTEX metabolites down to 0.1 ng/mL. mdpi.com |

| Pesticide Residues | Hay | QuEChERS with LC-MS/MS and GC-MS/MS | The method was validated for 75 pesticides, demonstrating recoveries in the range of 70-110% for the majority of analytes. eurl-pesticides.eu |

Translational Research and Applications of Methyl O Toluate in Chemical Synthesis

Methyl o-Toluate as a Versatile Building Block in Organic Synthesis

The unique chemical structure of this compound, featuring both an ester and a methyl-substituted benzene (B151609) ring, makes it a valuable intermediate in organic synthesis. chemimpex.com Its reactivity allows for a variety of chemical transformations, enabling the creation of more complex molecules. chemimpex.comguidechem.com

Precursor in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound is a key starting material and intermediate in the synthesis of numerous pharmaceutical compounds. chemimpex.comontosight.aiqinmuchem.com Its structure is incorporated into the final molecular framework of several active pharmaceutical ingredients (APIs).

A notable application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it is a precursor in the production of tolfenamic acid. The synthesis involves the reaction of o-toluic acid (derived from this compound) with 3-chloro-2-methylaniline. google.comsci-hub.sechemicalbook.com

Furthermore, this compound serves as an intermediate in the synthesis of other significant APIs. It is utilized in the production of doxepin (B10761459) hydrochloride, a medication for treating depression and anxiety. qinmuchem.com The synthesis of desvenlafaxine (B1082) hydrochloride, another antidepressant, also lists this compound as a potential pharmaceutical intermediate. guidechem.com Additionally, it is a precursor to 2-methyl-3-nitrobenzoic acid, a building block for various pharmaceuticals. nbinno.com The nitration of this compound yields methyl 2-methyl-3-nitrobenzoate, which can then be further processed. nbinno.com

Below is a table summarizing some of the APIs synthesized using this compound as a precursor or intermediate:

| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Role of this compound |

| Tolfenamic Acid | Non-steroidal anti-inflammatory drug (NSAID) | Precursor to o-toluic acid |

| Doxepin Hydrochloride | Antidepressant, Anxiolytic | Intermediate in synthesis |

| Desvenlafaxine Hydrochloride | Antidepressant | Pharmaceutical intermediate |

Synthesis of Agrochemicals and Fine Chemicals

The utility of this compound extends to the agrochemical and fine chemical industries, where it functions as a critical building block. chemimpex.comchemimpex.com In the production of agrochemicals, o-toluic acid, which can be derived from this compound, is a widely used raw material. google.com

The versatility of this compound also makes it a valuable component in the synthesis of various fine chemicals. These are complex, pure chemical substances produced in limited quantities and are often used as specialty chemicals in research and industry. chemimpex.com

Applications in Dye and Pigment Synthesis

This compound is utilized as an intermediate in the manufacturing of dyes and pigments. guidechem.comontosight.aisancaiindustry.com The aromatic ring and reactive functionalities of this compound allow for its incorporation into the complex structures of various colorants. Azo dyes, which constitute a significant class of synthetic colorants, can be synthesized using derivatives of toluic acid. rasayanjournal.co.in

Role of this compound in Materials Science

The applications of this compound are not limited to traditional chemical synthesis; it also plays a role in the field of materials science, particularly in polymer synthesis and as a green solvent.

Monomer or Intermediate in Polymer Synthesis

This compound and its isomers have been investigated for their role in polymer chemistry. While direct polymerization of this compound is not common, its derivatives can be used. For instance, o-toluic acid, derived from the hydrolysis of this compound, can act as a chain regulator in the synthesis of polyesters, controlling the molecular weight and structure of the polymer. evergreensinochem.com This allows for the tailoring of the polyester's properties to meet specific application requirements, such as improving the spinnability and mechanical properties of polyester (B1180765) fibers. evergreensinochem.com

In a different application, methyl p-toluate (B1214165), an isomer of this compound, is used in the recycling of polyethylene (B3416737) terephthalate (B1205515) (PET). In the Petretec process, methyl p-toluate is added to form an azeotrope with ethylene (B1197577) glycol, facilitating the separation of dimethyl terephthalate (DMT), one of the original monomers of PET. scranton.edu

Green Solvent Applications in Biopolymer Processing and Tissue Engineering

In recent years, there has been a growing interest in finding safer, more environmentally friendly solvents for various chemical processes. Research has identified methyl p-toluate as a promising low-toxicity solvent for biopolymers like poly(ε-caprolactone) (PCL), which is used in tissue engineering and membrane technologies. rsc.orgrsc.orgresearchgate.net This research highlights the potential for isomers of this compound to be used as "green solvents."

A study focused on thermally induced phase separation (TIPS) for creating polymer foams found methyl p-toluate to be a superior solvent for PCL, demonstrating high dissolution efficiency and low toxicity. rsc.orgrsc.org The use of such solvents can enhance the economic and environmental viability of processing biopolymers for applications like tissue engineering scaffolds. rsc.orgresearchgate.net While this research focuses on the para-isomer, it opens avenues for exploring the solvent properties of this compound in similar applications.

Advanced Chemical Manufacturing and Industrial Scale-Up Considerations

The transition from laboratory-scale synthesis to the industrial manufacturing of this compound, a key intermediate in the production of various chemicals like fragrances, dyes, and pharmaceuticals, involves significant chemical engineering challenges and economic considerations. chemimpex.comguidechem.com The primary industrial route for its synthesis is the Fischer-Speier esterification of o-toluic acid with methanol (B129727). masterorganicchemistry.com Success in scaling up this process hinges on optimizing reaction conditions, selecting appropriate catalysts, and implementing efficient purification methods to achieve high yield and purity in a cost-effective manner.

The precursor, o-toluic acid, is typically produced on an industrial scale through the liquid-phase air oxidation of o-xylene (B151617). google.com This oxidation process is generally catalyzed by heavy metal salts of organic acids, such as cobalt or manganese toluate. google.com The reaction product from this oxidation contains several by-products, including benzoic acid, phthalide (B148349), and o-phthalic acid, which necessitates a robust purification strategy before the esterification step. google.com Distillation is a common method to separate crude o-toluic acid from these impurities. google.com However, the close boiling points of some by-products can make achieving the high purity (often >99%) required for subsequent reactions challenging and costly on an industrial scale. google.com

The core of this compound manufacturing is the esterification reaction. This is an equilibrium-limited process, and driving the reaction towards the product side is a primary consideration for industrial scale-up. masterorganicchemistry.com This is typically achieved by using a large excess of one of the reactants, usually methanol due to its lower cost, and by removing the water formed during the reaction. masterorganicchemistry.comgoogle.com

Key considerations for the industrial scale-up of this compound production include:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for reactor design and determining the optimal residence time. Since the reaction is reversible, strategies to shift the equilibrium, such as using an excess of methanol or continuous removal of water, are essential for maximizing conversion. masterorganicchemistry.com A Dean-Stark apparatus or similar technologies can be employed in industrial settings to remove water azeotropically. masterorganicchemistry.com

Catalyst Selection and Handling: While strong mineral acids like sulfuric acid are effective catalysts, their corrosive nature and the difficulty of separating them from the product mixture pose challenges for industrial equipment and waste disposal. google.com This has led to increased interest in solid acid catalysts, such as ion-exchange resins or zeolites, which can be more easily separated from the reaction mixture and potentially reused, simplifying downstream processing and reducing environmental impact. mdpi.com

Process Parameters Optimization: The reaction temperature, pressure, and catalyst concentration are critical parameters that must be carefully controlled to maximize yield and minimize side reactions. The esterification is typically carried out at temperatures between 100°C and 150°C. google.com Working under pressure can be necessary to maintain the reaction mixture in the liquid phase at these temperatures. google.com

Downstream Processing and Purification: After the reaction, the excess methanol is typically recovered by distillation and recycled back into the process. The crude this compound is then purified, usually by vacuum distillation, to remove unreacted o-toluic acid, the catalyst, and any high-boiling by-products to meet the stringent purity requirements for its various applications. google.com

Waste Management: The industrial process generates waste streams, including water from the reaction and spent catalyst. Environmentally sound and cost-effective treatment and disposal of this waste are critical operational considerations. google.com

The following tables summarize key parameters and components in the industrial manufacturing process.

Table 1: Typical Industrial Production Parameters for this compound via Esterification

| Parameter | Typical Value/Condition | Rationale |

| Primary Reaction | Fischer-Speier Esterification | Well-established, cost-effective method for large-scale ester production. masterorganicchemistry.com |

| Reactants | o-Toluic Acid, Methanol | Readily available industrial chemicals. google.com |

| Methanol to Acid Ratio | 2:1 to 5:1 (molar) | Using excess methanol shifts the reaction equilibrium to favor ester formation and increases yield. google.com |

| Catalyst | Sulfuric Acid or Solid Acid Catalysts | Provides the acidic conditions necessary to catalyze the reaction. google.commdpi.com |

| Reaction Temperature | 100°C - 150°C | Balances reaction rate with the need to prevent side reactions and decomposition. google.com |

| Water Removal | Distillation / Dean-Stark Trap | Continuous removal of water by-product drives the equilibrium towards the product side. masterorganicchemistry.com |

| Purification Method | Vacuum Distillation | Separates the final product from unreacted starting materials, catalyst, and by-products to achieve high purity. google.com |

Q & A

Q. What are the established synthetic routes for Methyl o-toluate, and how can their efficiency be evaluated in laboratory settings?

this compound is typically synthesized via esterification of o-toluic acid with methanol under acid catalysis (e.g., HSO) or via transesterification. To evaluate efficiency:

- Compare yields using different catalysts (e.g., sulfuric acid vs. p-toluenesulfonic acid).

- Monitor reaction completion via thin-layer chromatography (TLC) or gas chromatography (GC).

- Optimize molar ratios (e.g., methanol:acid ratio) and reflux duration. Report detailed procedures, including purification steps (e.g., distillation, recrystallization), as per guidelines for experimental reproducibility .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR : H NMR should show a singlet for the methyl ester group (~3.8–3.9 ppm) and aromatic protons (6.9–7.5 ppm). C NMR confirms the ester carbonyl (~167–170 ppm) .

- IR : Look for ester C=O stretching (~1720 cm) and C-O-C asymmetric stretching (~1260 cm).

- HPLC/GC-MS : Use reverse-phase HPLC with UV detection or GC-MS to assess purity and identify volatile by-products .

Q. How can researchers ensure the purity of this compound for experimental reproducibility?

- Perform elemental analysis (C, H, O) to verify stoichiometry.

- Use melting point determination (literature value: ~25–28°C) and chromatographic methods (e.g., HPLC ≥98% purity).

- Document solvent selection (e.g., ethyl acetate for recrystallization) and drying conditions (e.g., anhydrous NaSO) .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound to minimize by-products like dimethylated derivatives?

- Design of Experiments (DoE) : Vary temperature (60–100°C), catalyst concentration (1–5 mol%), and reaction time (4–12 hrs).

- Green Chemistry : Replace HSO with ionic liquids or solid acid catalysts (e.g., zeolites) to reduce side reactions.

- Kinetic Studies : Use in-situ FTIR or NMR to track esterification progress and identify intermediate species .

Q. How can computational models predict the reactivity of this compound in ester hydrolysis or nucleophilic substitution reactions?

- DFT Calculations : Simulate reaction pathways (e.g., acid-catalyzed hydrolysis) to identify transition states and activation energies.

- Molecular Dynamics : Study solvation effects in polar vs. nonpolar solvents.

- Validate models with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How should researchers address discrepancies in reported physical properties (e.g., density, solubility) of this compound across studies?

- Systematic Review : Compile data from peer-reviewed sources, noting measurement conditions (temperature, instrumentation).

- Meta-Analysis : Statistically analyze variations (e.g., ANOVA for density measurements) to identify outliers or methodological biases.

- Replicate Key Studies : Reproduce experiments under controlled conditions, adhering to standardized protocols .

Q. What advanced techniques are suitable for studying the stability of this compound under extreme conditions (e.g., high temperature, UV exposure)?

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) for decomposition profiles (e.g., 100–300°C).

- Photodegradation Studies : Expose samples to UV-Vis light and analyze degradation products via LC-MS.

- Microscopy : Monitor crystallization or phase changes under controlled humidity .

Methodological Guidelines

- Experimental Reproducibility : Document catalyst sources, solvent purity, and instrument calibration in supplementary materials .

- Data Contradictions : Use funnel plots or sensitivity analysis in meta-analyses to assess publication bias .

- Ethical Reporting : Disclose conflicts of interest and funding sources, especially in industry collaborations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products